n-(2-Oxo-2-phenylethyl)benzamide
Overview
Description
N-(2-Oxo-2-phenylacetyl)benzamide is a compound with the molecular formula C15H11NO3 . It is found in nature, specifically in Oxytropis muricata . The compound consists of two essentially planar benzaldehyde groups that are inclined at a dihedral angle of 72.64° with respect to each other .
Synthesis Analysis
N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which include n-(2-Oxo-2-phenylethyl)benzamide, have been synthesized in high yields. This involves a three-component reaction of isatoic anhydride, primary amines in the presence of 2-bromoacethophenone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by two essentially planar benzaldehyde groups. These groups are inclined at a dihedral angle of 72.64° with respect to each other. The bridging C—C—N—C torsion angle is 22.58° .Chemical Reactions Analysis
In the crystal structure of this compound, intermolecular bifurcated acceptor N—H…O and C—H…O hydrogen bonds link inversion-related molecules into dimers incorporating R12 (7) and R22 (8) ring motifs .Physical and Chemical Properties Analysis
The molecular weight of this compound is 239.27 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
GPR139 Receptor Agonist
n-(2-Oxo-2-phenylethyl)benzamide derivatives have been identified as potent and selective agonists for the GPR139 receptor. For example, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, a derivative, exhibited potent agonistic activity with an EC50 = 16 nM. These compounds are significant for their ability to cross the blood-brain barrier and possess drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).
Biological Activity Evaluation
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a series involving similar structures, were synthesized and evaluated for their potential biological applications. These compounds demonstrated the ability to bind nucleotide protein targets and were screened against various human recombinant alkaline phosphatases, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).
Spectroscopic and Theoretical Studies
Studies involving 2-Hydroxy-N-(2-phenylethyl)benzamide derivatives have been conducted to understand fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process. These studies are crucial in understanding the compound's behavior in various solvents and pH levels, contributing significantly to fluorescence spectroscopy (Niemczynowicz et al., 2020).
Anticonvulsant Activity Study
Research on 4-amino-N-(1-phenylethyl)benzamide analogs, related to this compound, explored their anticonvulsant properties. Modifications to this compound significantly affected its anticonvulsant potency, providing insights into the structure-activity relationship important for developing new anticonvulsant drugs (Clark & Davenport, 1987).
Corrosion Inhibition
In a distinct application, derivatives like 2[2-Oxo-phenyl hydrazinyl ethyl] benzamide have been tested as corrosion inhibitors for mild steel in sulfuric acid medium. Their effectiveness in corrosion prevention highlights the versatility of this compound-related compounds in industrial applications (Goel et al., 2010).
Properties
IUPAC Name |
N-phenacylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZKZQWQXKSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293463 | |
Record name | BENZAMIDO ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4190-14-1 | |
Record name | N-Phenacylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4190-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZAMIDO ACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenacylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENACYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DDE4A9NR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.